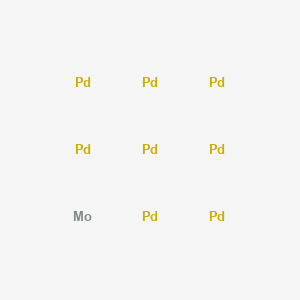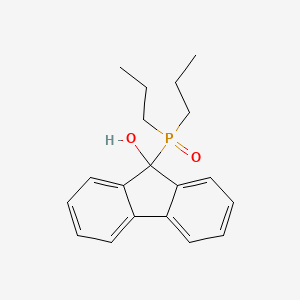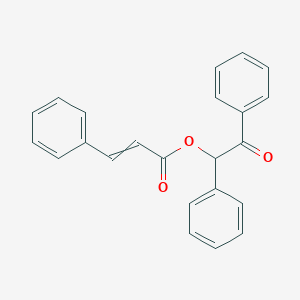
Molybdenum;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum;palladium is a compound that combines the unique properties of molybdenum and palladium. Molybdenum is a transition metal known for its high melting point and strength, while palladium is a precious metal renowned for its catalytic properties. Together, they form a compound that has significant applications in various fields, including catalysis, electronics, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reaction of molybdenum and palladium salts under controlled conditions. One common method is the photochemical activation of molybdenum hexacarbonyl in the presence of palladium nitrate. This process involves dissolving molybdenum hexacarbonyl in hexane and then activating it photochemically to incorporate palladium .
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy and electron-beam or vacuum-arc melting techniques. These methods enhance the mechanical properties of the final product by improving the microstructure of the powder .
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both metals can be reduced from their oxides to their elemental forms.
Substitution: Palladium can undergo substitution reactions, forming complexes with organic ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like hydrazine.
Substitution: Organic ligands such as triphenylphosphine.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Elemental molybdenum and palladium.
Substitution: Palladium complexes with organic ligands.
Aplicaciones Científicas De Investigación
Molybdenum;palladium compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of molybdenum;palladium compounds involves their ability to undergo redox reactions. Molybdenum can switch between different oxidation states, facilitating electron transfer processes. Palladium, on the other hand, can form complexes with organic molecules, enabling catalytic reactions. Together, they can catalyze a variety of chemical transformations by providing active sites for reactants .
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum disulfide (MoS₂): Known for its high carrier mobility and use in electronics.
Palladium chloride (PdCl₂): Commonly used in catalysis and organic synthesis.
Tungsten (W): Similar to molybdenum in terms of high melting point and strength.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high mechanical strength and excellent catalytic activity. This makes them highly versatile and valuable in various industrial and scientific applications .
Propiedades
Número CAS |
111520-07-1 |
|---|---|
Fórmula molecular |
MoPd8 |
Peso molecular |
947.3 g/mol |
Nombre IUPAC |
molybdenum;palladium |
InChI |
InChI=1S/Mo.8Pd |
Clave InChI |
SVBBOGZEEIXLLL-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)

![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
